molecular formula C12H18OS B12644194 4-iso-Butoxy-3-methylphenyl methyl sulfide

4-iso-Butoxy-3-methylphenyl methyl sulfide

Katalognummer: B12644194
Molekulargewicht: 210.34 g/mol
InChI-Schlüssel: WKSNMNLBVSYTBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-iso-butoxy-3-methylphenol with a suitable methylating agent in the presence of a base. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Bases like sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-iso-Butoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ether group, yielding simpler hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrocarbons

    Substitution: Nitro derivatives, halogenated compounds

Wissenschaftliche Forschungsanwendungen

4-iso-Butoxy-3-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4-iso-Butoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets. The compound’s sulfide group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-iso-Butoxy-3-methylphenol: Similar structure but lacks the sulfide group.

    3-Methylphenyl methyl sulfide: Similar structure but lacks the iso-butoxy group.

    4-Butoxy-3-methylphenyl methyl sulfide: Similar structure but with a different alkoxy group.

Uniqueness

4-iso-Butoxy-3-methylphenyl methyl sulfide is unique due to the presence of both the iso-butoxy and sulfide groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H18OS

Molekulargewicht

210.34 g/mol

IUPAC-Name

2-methyl-1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C12H18OS/c1-9(2)8-13-12-6-5-11(14-4)7-10(12)3/h5-7,9H,8H2,1-4H3

InChI-Schlüssel

WKSNMNLBVSYTBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)SC)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.